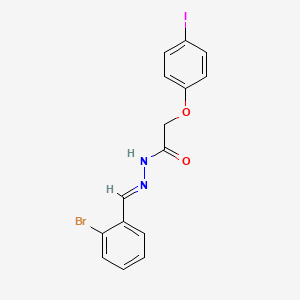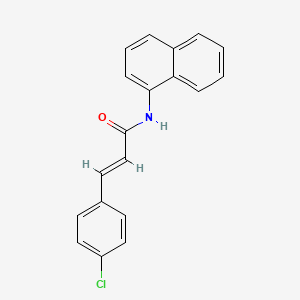![molecular formula C16H17BrFNO B3866284 (3-bromo-4-methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine CAS No. 353779-17-6](/img/structure/B3866284.png)
(3-bromo-4-methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine
描述
(3-bromo-4-methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine, commonly known as 4-Br-MMAF, is a small molecule drug conjugate that has gained significant attention in the field of cancer research. It is a potent cytotoxic agent that selectively targets cancer cells and has shown promising results in preclinical studies.
作用机制
The mechanism of action of 4-Br-MMAF involves the selective targeting of cancer cells through the conjugation of the cytotoxic agent with a targeting molecule. The drug conjugate binds to the target receptor on the cancer cell surface and is internalized into the cell. Once inside the cell, the cytotoxic agent is released and causes cell death by disrupting microtubule polymerization and inhibiting cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Br-MMAF have been studied in preclinical models. The drug conjugate has been shown to induce apoptosis in cancer cells by disrupting microtubule polymerization. It has also been shown to inhibit tumor growth and metastasis in animal models. The drug conjugate has a short half-life and is rapidly cleared from the body, which reduces the risk of toxicity.
实验室实验的优点和局限性
The advantages of using 4-Br-MMAF in lab experiments include its potent cytotoxicity towards cancer cells, its selective targeting ability, and its fast clearance from the body. However, the limitations include the complex synthesis method, the need for expertise in organic chemistry, and the potential for off-target effects.
未来方向
The future directions for 4-Br-MMAF research include the development of more efficient synthesis methods, the optimization of drug conjugate design, and the testing of the drug in clinical trials. The drug conjugate has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Additionally, the potential for combination therapy with other cancer treatments should be explored to enhance the drug's antitumor activity.
Conclusion:
4-Br-MMAF is a promising drug conjugate that has shown potent cytotoxicity towards cancer cells in preclinical studies. Its selective targeting ability and fast clearance from the body make it an attractive candidate for cancer treatment. Further research is needed to optimize the drug conjugate design and test its safety and efficacy in clinical trials.
科学研究应用
4-Br-MMAF has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in a variety of cancer types, including breast, lung, and ovarian cancer. The drug conjugate has been tested in vitro and in vivo, and it has demonstrated selective cytotoxicity towards cancer cells compared to normal cells. The promising results of preclinical studies have led to the development of clinical trials to test the safety and efficacy of 4-Br-MMAF in humans.
属性
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFNO/c1-20-16-7-4-13(10-15(16)17)11-19-9-8-12-2-5-14(18)6-3-12/h2-7,10,19H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHWEFYLBNRNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181290 | |
| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]-4-fluorobenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine | |
CAS RN |
353779-17-6 | |
| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]-4-fluorobenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353779-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]-4-fluorobenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-phenylpropanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3866207.png)


![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)benzenesulfonamide](/img/structure/B3866230.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3866248.png)

![N'-[(3-methyl-2-thienyl)methylene]isonicotinohydrazide](/img/structure/B3866262.png)

![2-[2-(3-bromobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3866269.png)
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B3866277.png)
![4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B3866288.png)

![N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3866305.png)
![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3866312.png)